molecular formula C10H13NO2S B109360 (3R)-3-(Benzenesulfonyl)pyrrolidine CAS No. 1268521-39-6

(3R)-3-(Benzenesulfonyl)pyrrolidine

Cat. No. B109360
CAS RN: 1268521-39-6
M. Wt: 211.28 g/mol
InChI Key: LHGKEGUGTRSIKW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-3-(Benzenesulfonyl)pyrrolidine” is a building block used in various chemical reactions . It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular formula of “(3R)-3-(Benzenesulfonyl)pyrrolidine” is C10H13NO2S . Its molecular weight is 211.28 g/mol . The canonical SMILES structure is C1CNCC1S(=O)(=O)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

“(3R)-3-(Benzenesulfonyl)pyrrolidine” has a boiling point of 397.7±42.0 C . It has 3 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Pharmaceutical Research

(3R)-3-(Benzenesulfonyl)pyrrolidine: is utilized in pharmaceutical research as a chiral auxiliary and a precursor for synthesizing various pharmacologically active compounds. Its enantiopure form is particularly valuable for creating drugs with specific stereochemistry, which is crucial for their efficacy and safety .

Organic Synthesis

In organic chemistry, this compound serves as a building block for constructing complex molecules. It’s used to introduce the sulfonyl group into target molecules, which can significantly alter the chemical and physical properties of these compounds .

Catalysis

Chiral pyrrolidine derivatives, including (3R)-3-(Benzenesulfonyl)pyrrolidine , are known to act as ligands or organocatalysts in asymmetric synthesis. They can induce chirality in the resulting products, which is essential for the production of enantiomerically pure substances .

Material Science

The compound’s structural motif is used in the design of novel materials, such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). These materials have applications in gas storage, separation technologies, and catalysis .

Biological Studies

As a bioactive molecule, (3R)-3-(Benzenesulfonyl)pyrrolidine can be used to study biological pathways and processes. It may serve as a pharmacophore in drug design, helping to identify new therapeutic targets .

Enantioselective Reactions

This compound is instrumental in promoting enantioselective reactions, which are a subset of asymmetric synthesis. Such reactions are vital for producing single-enantiomer drugs, which have become a standard in the pharmaceutical industry .

Analytical Chemistry

In analytical chemistry, (3R)-3-(Benzenesulfonyl)pyrrolidine can be used as a chiral resolving agent. It helps in the separation of enantiomers, which is necessary for the characterization and quantification of chiral substances .

Agrochemical Development

The sulfonyl group present in (3R)-3-(Benzenesulfonyl)pyrrolidine is also found in many agrochemicals. Researchers can use this compound to develop new pesticides and herbicides with improved efficacy and reduced environmental impact .

Future Directions

“(3R)-3-(Benzenesulfonyl)pyrrolidine” is currently offered for experimental and research use . Its future applications will depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

(3R)-3-(benzenesulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGKEGUGTRSIKW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Phenylsulfonyl)pyrrolidine

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